3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid
Description
Propriétés
IUPAC Name |
(6R)-6-[(3R,5S,7R,8R,9S,10S,13R,14S,17R)-3,7-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-methylheptanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O4/c1-16(6-5-7-17(2)25(30)31)20-8-9-21-24-22(11-13-27(20,21)4)26(3)12-10-19(28)14-18(26)15-23(24)29/h16-24,28-29H,5-15H2,1-4H3,(H,30,31)/t16-,17?,18+,19-,20-,21+,22+,23-,24+,26+,27-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITZYGDKGRKKBSN-HKFUITGCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCC(C)C(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCCC(C)C(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H](C[C@H]4[C@@]3(CC[C@H](C4)O)C)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
17974-66-2 | |
| Record name | 3α,7α-Dihydroxy-5β-cholestanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17974-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3alpha,7alpha-Dihydroxycoprostanic acid | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000359 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Reaction Sequence and Conditions
The synthesis begins with bis- or tris-formyloxy-5β-cholan-24-ols as precursors. Key steps include:
-
Iodination : Treatment of formyloxy-protected cholane derivatives with iodine generates iodides at the C24 position.
-
Nucleophilic Substitution : Reaction with diethyl sodiomalonate replaces the iodide, introducing a malonate moiety.
-
Alkaline Hydrolysis : Saponification of the ester groups yields geminal diacids.
-
Decarboxylation : Heating in dimethyl sulfoxide (DMSO) removes one carboxyl group, yielding the final cholestan-26-oic acid scaffold.
Table 1: Summary of Reaction Parameters and Yields
Stereochemical and Functional Considerations
-
Formyl Protection : The formyl groups at C3 and C7 prevent unwanted hydroxyl group oxidation during iodination.
-
Decarboxylation Specificity : DMSO selectively promotes decarboxylation of the β-keto acid intermediate, preserving the cholestane backbone.
Reformatsky Reaction and CoA Conjugation
This approach, detailed in bile acid biosynthesis studies, focuses on synthesizing CoA esters of DHCA precursors for metabolic studies.
Synthetic Pathway
-
Reformatsky Reaction : Methyl α-bromopropionate reacts with formyloxy-protected cholestane aldehydes, extending the side chain.
-
Acetal Protection : Ethylene glycol protects the 24-oxo group, stabilizing the intermediate.
-
CoA Conjugation : A mixed anhydride method links the acid to coenzyme A.
-
Deprotection : Hydrochloric acid removes the acetal group, yielding the active CoA ester.
Table 2: Key Steps in CoA Ester Synthesis
Applications in Metabolic Studies
-
β-Oxidation Assays : The CoA ester serves as a substrate for peroxisomal enzymes, enabling tracking of side-chain shortening.
-
Isomer Specificity : Only the (25R)-isomer undergoes efficient β-oxidation, highlighting the importance of stereochemical control during synthesis.
Comparative Analysis of Preparation Methods
Analyse Des Réactions Chimiques
Coenzyme A (CoA) Conjugation
DHCA serves as a substrate for 3α,7α-dihydroxy-5β-cholestanate—CoA ligase (EC 6.2.1.28), an enzyme critical for bile acid synthesis. This reaction activates DHCA for subsequent β-oxidation in peroxisomes.
| Substrates | Products | Enzyme | Cofactors | Reference |
|---|---|---|---|---|
| ATP, DHCA, CoA | AMP, diphosphate, DHCA-CoA | 3α,7α-dihydroxy-5β-cholestanate—CoA ligase | Mg²⁺ |
Mechanism :
-
ATP-dependent ligation forms a thioester bond between DHCA and CoA.
-
Stereospecificity: Only the (25R)-isomer is metabolically active in humans .
Conversion to Primary Bile Acids
DHCA undergoes mitochondrial β-oxidation and side-chain shortening to form chenodeoxycholic acid (CDCA), a primary bile acid.
Key Findings :
-
In humans, radiolabeled DHCA was 80% converted to CDCA, demonstrating its role as a direct precursor .
-
Minor conversion to cholic acid occurs via 12α-hydroxylation .
3.1.1 β-Ketosulfoxide Elimination
Steps :
-
Precursor Preparation : Methyl cholate or chenodeoxycholate reacts with methylsulfinylcarbanion to form β-ketosulfoxides .
-
Thermal Elimination : Heating induces elimination, yielding α,β-unsaturated ketones .
-
Reductive Deoxygenation : NaBH₄ or LiAlH₄ reduces ketones to alcohols.
-
Hydroboration-Oxidation : BH₃·THF adds to double bonds, followed by H₂O₂/NaOH to form diols .
-
Oxidation-Hydrolysis : TEMPO/NaClO oxidizes alcohols to carboxylic acids .
Key Intermediates :
-
3α,7α,26-Trihydroxy-5β-cholestane (25R/S isomers)
Industrial Production
Biocatalytic methods using Rhodococcus or Pseudomonas strains achieve regio- and stereoselective hydroxylation of cholestane derivatives, enabling scalable DHCA synthesis.
Comparative Reactivity
| Reaction Type | DHCA Reactivity vs. Analogues | Unique Features of DHCA |
|---|---|---|
| Oxidation | Slower than 3α,7α,12α-THCA | 7α-OH group resists auto-oxidation |
| CoA Conjugation | Specific to (25R)-isomer | No activity observed for (25S)-isomer |
| β-Oxidation | Requires peroxisomal transporters | Side-chain cleavage occurs exclusively in mitochondria |
Stability and Degradation
Applications De Recherche Scientifique
Bile Acid Metabolism
The compound is crucial in the biosynthesis of bile acids, which are essential for the digestion and absorption of dietary fats. It is metabolized predominantly into chenodeoxycholic acid (CDCA), with studies indicating that approximately 80% of administered doses convert to CDCA in human subjects . This metabolic pathway highlights its importance in liver function and lipid metabolism.
Therapeutic Potential in Liver Diseases
Given its role in bile acid synthesis, this compound has potential therapeutic implications for treating liver diseases. Its ability to modulate bile acid levels may help in conditions such as cholestasis and other liver disorders related to bile acid dysregulation .
Precursor for Steroidal Compounds
In organic chemistry, this compound serves as a precursor for synthesizing various steroidal compounds. Its hydroxylation at the 3 and 7 positions allows it to be utilized in creating more complex steroid structures, which can have diverse biological activities .
Biochemical Studies
The compound is frequently used as a model compound for studying hydroxylation reactions. Its unique structural features make it an excellent candidate for exploring the mechanisms of enzyme-catalyzed reactions involved in steroid metabolism .
Metabolic Fate in Humans
A study involving patients with T-tube bile fistulas demonstrated that after administration of this compound, a significant amount was metabolized to chenodeoxycholic acid. This finding underscores its metabolic relevance and potential utility in clinical settings .
Enzymatic Conversion to Primary Bile Acids
Research has identified specific enzymes involved in converting this compound into primary bile acids. Notably, the peroxisomal bifunctional enzyme D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase plays a crucial role in this conversion process . Understanding these enzymatic pathways can aid in developing treatments for metabolic disorders.
Summary Table of Applications
| Application Area | Description |
|---|---|
| Bile Acid Metabolism | Integral role in synthesizing chenodeoxycholic acid from cholesterol |
| Therapeutic Potential | Potential treatment for liver diseases related to bile acid metabolism |
| Precursor for Steroids | Used as a starting material for synthesizing various steroidal compounds |
| Biochemical Research | Model compound for studying hydroxylation reactions and enzyme mechanisms |
Mécanisme D'action
The mechanism of action of 3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid involves its role as a precursor in bile acid biosynthesis. The compound undergoes enzymatic transformations to produce bile acids, which emulsify dietary fats and facilitate their absorption in the intestine . The molecular targets and pathways involved include various enzymes in the liver that catalyze the hydroxylation and conjugation of the cholestane skeleton .
Comparaison Avec Des Composés Similaires
3α,7α,12α-Trihydroxy-5β-cholestan-26-oic Acid (THCA)
Structural Differences :
- DHCA: Two hydroxyl groups (3α,7α).
- THCA: Three hydroxyl groups (3α,7α,12α).
Metabolic Pathways :
Enzyme Interactions :
Clinical Significance :
- THCA accumulation due to peroxisomal dysfunction (e.g., D-bifunctional protein deficiency) leads to varanic acid buildup, associated with severe neurological and hepatic disorders . In contrast, DHCA accumulation is less documented but implicated in incomplete CDCA synthesis .
Varanic Acid (3α,7α,12α,24-Tetrahydroxy-5β-cholestan-26-oic Acid)
Structural Differences :
- Additional hydroxyl groups at C24 compared to THCA.
Metabolic Role :
- Varanic acid is a downstream metabolite of THCA, formed via 24-hydroxylation. It is a key intermediate in CA biosynthesis .
Diagnostic Relevance:
3β,7α-Dihydroxycholest-5-en-26-oic Acid
Structural Differences :
- Double bond at C5 (Δ⁵) and β-configuration of the 3-hydroxyl group.
Metabolic Pathway :
Functional Contrast :
7α,25-Dihydroxy-3-oxocholest-4-en-26-oic Acid
Structural Features :
- Keto group at C3 and hydroxyl groups at C7α and C25.
Enzymatic and Clinical Implications
- Side-Chain Oxidation : Both DHCA and THCA require peroxisomal D-bifunctional protein for β-oxidation. Deficiencies cause accumulation of C₂₇ intermediates, leading to hepatotoxicity .
Activité Biologique
3alpha,7alpha-Dihydroxy-5beta-cholestan-26-oic acid, also known as 3α,7α-dihydroxycholestanoic acid, is a bile acid derivative characterized by hydroxyl groups at the 3 and 7 positions and a carboxylic acid group at the 26 position. Its molecular formula is C27H46O4. This compound plays a significant role in lipid metabolism and is involved in various biological processes, particularly in the biosynthesis of bile acids.
The primary biological activity of this compound involves its interaction with enzymes in the bile acid biosynthesis pathway. The compound acts as a substrate for 3α,7α-dihydroxy-5β-cholestanate—CoA ligase , which catalyzes the conversion of this compound into its CoA derivative, facilitating further metabolic transformations that lead to the synthesis of bile acids like chenodeoxycholic acid and cholic acid .
Enzymatic Interactions
The enzymatic pathways involving this compound include:
- 3α,7α-dihydroxy-5β-cholestanate—CoA ligase : Converts the acid into its CoA form.
- D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase : Involved in subsequent reactions within peroxisomes to produce primary bile acids .
Biochemical Pathways
This compound is integral to several biochemical pathways:
- Bile Acid Biosynthesis : It is a precursor in the synthesis of chenodeoxycholic acid.
- Cholesterol Metabolism : It plays a role in cholesterol catabolism and regulation of lipid levels in the body.
Case Studies and Clinical Relevance
Research has indicated that this compound may serve as a biomarker for various conditions related to bile acid metabolism. For instance:
- Metabolism Studies : In patients with T-tube bile fistulas, approximately 80% of administered doses were converted into chenodeoxycholic acid, highlighting its metabolic significance.
- Liver Disease Research : Given its role in bile acid synthesis, this compound has potential therapeutic implications for liver diseases and disorders related to bile metabolism.
Experimental Data
Applications in Science and Medicine
The compound has diverse applications across various fields:
- Chemistry : Used as a precursor for synthesizing steroidal compounds.
- Biology : Important for understanding lipid metabolism and digestive health.
- Medicine : Potential therapeutic applications for conditions associated with bile acid metabolism disorders.
Q & A
Q. What are the primary analytical techniques for identifying and quantifying 3α,7α-Dihydroxy-5β-cholestan-26-oic acid in biological samples?
Gas chromatography-mass spectrometry (GC-MS) is the gold standard for identifying and quantifying this compound and its metabolites. For example, isotopic labeling (e.g., H-THCA) combined with GC-MS enables tracking of metabolic intermediates and confirmation of structural modifications, such as hydroxylation or oxidation . High-performance liquid chromatography (HPLC) with UV/Vis or fluorescence detection may also be used for preliminary separation, but GC-MS provides higher specificity for sterol derivatives due to its resolution of complex bile acid profiles.
Q. How is 3α,7α-Dihydroxy-5β-cholestan-26-oic acid synthesized in vivo, and what pathways regulate its production?
This compound is synthesized via the alternative pathway of bile acid biosynthesis, which involves mitochondrial sterol 27-hydroxylase (CYP27A1). Unlike the classical pathway (initiated by CYP7A1), the alternative pathway predominates in extrahepatic tissues and macrophages. Key intermediates include 5β-cholestane-3α,7α-diol-27-ol, which undergoes β-oxidation in peroxisomes to form the final product .
Advanced Research Questions
Q. How can researchers design experiments to track the metabolic conversion of 3α,7α-Dihydroxy-5β-cholestan-26-oic acid using isotopic labeling?
- Step 1 : Administer H- or C-labeled 3α,7α-Dihydroxy-5β-cholestan-26-oic acid via intravenous injection to study systemic distribution .
- Step 2 : Collect bile, serum, and tissue samples at timed intervals.
- Step 3 : Extract metabolites using solid-phase extraction (SPE) and analyze via GC-MS to identify labeled intermediates (e.g., cholic acid or varanic acid derivatives).
- Step 4 : Quantify isotopic enrichment to calculate metabolic flux rates and identify rate-limiting steps (e.g., 24-hydroxylation defects) .
Q. What enzyme deficiencies disrupt the metabolism of this compound, and how can they be experimentally confirmed?
A deficiency in 24-hydroxylase (critical for converting THCA to varanic acid) leads to accumulation of 3α,7α-Dihydroxy-5β-cholestan-26-oic acid in cholestatic patients. Confirmation methods include:
Q. How can researchers resolve contradictions in metabolic flux data for this compound?
Discrepancies (e.g., unexpected accumulation of intermediates) often arise from tissue-specific enzyme expression or compensatory pathways. To address this:
- Tissue-specific knockout models : Use hepatocyte- or macrophage-specific CYP27A1/CYP46A1 knockout mice to isolate pathway contributions.
- Subcellular fractionation : Isolate peroxisomes and mitochondria to localize enzymatic defects (e.g., bifunctional protein DBP deficiency in peroxisomes) .
- Inhibitor studies : Apply pathway-specific inhibitors (e.g., trilostane for CYP27A1) to dissect classical vs. alternative pathway contributions .
Q. What role do peroxisomal enzymes play in the β-oxidation of 3α,7α-Dihydroxy-5β-cholestan-26-oic acid?
Peroxisomal enzymes, including D-3-hydroxyacyl-CoA dehydratase/D-3-hydroxyacyl-CoA dehydrogenase bifunctional protein (DBP) and sterol carrier protein x (SCPx) , catalyze the shortening of the sterol side chain. Experimental validation involves:
- Enzyme reconstitution : Incubate CoA esters of 3α,7α-Dihydroxy-5β-cholestan-26-oic acid with purified DBP and SCPx, then analyze 24-oxo intermediates via GC-MS.
- Gene silencing : Knock down DBP in cell lines (e.g., HepG2) and measure β-oxidation efficiency using radiolabeled substrates .
Methodological Notes
- Data Contradictions : Conflicting reports on metabolite abundance (e.g., varanic acid absence in cholestasis vs. its presence in healthy models ) require rigorous validation of enzyme activity assays across tissues.
- Experimental Controls : Always include negative controls (e.g., enzyme-deficient mutants) and isotopic standards to correct for matrix effects in GC-MS.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
